3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
3-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-7-10(8-15-11(9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZJXCAOEBHRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- Pyridine derivatives substituted with methyl or methylsulfonyl groups.
- Boron reagents such as bis(pinacolato)diboron for borylation.
- Oxidizing agents to convert methylthio to methylsulfonyl groups if necessary.
Key Reactions
a. Directed ortho-metalation (DoM) and borylation
- A common approach involves lithiation or metalation of a methylsulfonyl-substituted pyridine, followed by treatment with bis(pinacolato)diboron to install the boronate ester.
- For example, lithiation at the 5-position of 3-methylsulfonylpyridine, followed by quenching with bis(pinacolato)diboron, yields the desired boronic ester.
b. Transition-metal catalyzed borylation
- Iridium-catalyzed C–H borylation of methylsulfonyl-substituted pyridines can be employed to selectively install the boronate ester at the 5-position.
- This method offers regioselectivity and mild conditions.
c. Oxidation of methylthio to methylsulfonyl
- If starting from a methylthio-substituted pyridine, oxidation using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can convert the methylthio group to methylsulfonyl.
Detailed Preparation Example
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-methylthio-5-boryl-pyridine | Directed lithiation of 3-methylthio-pyridine, reaction with bis(pinacolato)diboron under Pd catalysis | 3-methylthio-5-(pinacol boronate) pyridine |
| 2 | Oxidation | m-CPBA or H2O2 oxidation in suitable solvent (e.g., dichloromethane) | Conversion of methylthio to methylsulfonyl group |
| 3 | Purification | Column chromatography or recrystallization | Pure 3-methyl-2-(methylsulfonyl)-5-(pinacol boronate) pyridine |
Research Findings and Optimization
- Regioselectivity: The methylsulfonyl group is electron-withdrawing, directing lithiation and borylation to the 5-position of the pyridine ring.
- Catalyst choice: Palladium catalysts such as Pd(dppf)Cl2 are effective in borylation steps.
- Oxidation conditions: Controlled oxidation avoids over-oxidation or decomposition; mild oxidants and temperature control are critical.
- Yields: Reported yields for the borylation step range from 60-85%, with oxidation yields above 90% under optimized conditions.
Analytical Data Supporting Preparation
| Parameter | Data |
|---|---|
| Molecular Formula | C13H20BNO4S |
| Molecular Weight | 293.37 g/mol |
| NMR (1H, CDCl3) | Signals consistent with methylsulfonyl and pinacol groups |
| Mass Spectrometry (ESI-MS) | m/z consistent with [M+H]+ ion |
| Purity (HPLC) | >98% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group, leading to various reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyridine or sulfonyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₉BNO₄S (inferred from structural analogs)
- Molecular Weight : ~297.18 g/mol (calculated based on similar compounds )
- ChemSpider ID: Not explicitly listed, but analogs such as 2-(methylsulfonyl)-5-(pinacol boronate)pyridine have ID 29785885 .
Comparison with Structural Analogs
The following table compares the target compound with structurally related pyridine-based boronate esters, focusing on substituent effects, molecular properties, and applications:
Biological Activity
3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Molecular Formula : C₁₄H₁₉BO₄S
- Molecular Weight : 296.19 g/mol
- CAS Number : 1864802-09-4
The presence of a methylsulfonyl group and a dioxaborolane moiety suggests potential for diverse biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives can selectively inhibit the growth of cancer cells without affecting non-tumorigenic cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
- Mechanism of Action : The mechanism involves the modulation of key signaling pathways associated with cell proliferation and migration. For example, specific derivatives have been shown to inhibit STAT3 phosphorylation, a critical pathway in many cancers .
Neuroprotective Effects
The compound’s structural features suggest potential neuroprotective effects:
- GSK-3β Inhibition : Analogous compounds have been explored as inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a significant role in neuroinflammation and neurodegenerative diseases . These inhibitors could potentially mitigate neuroinflammatory responses.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Thalidomide Derivatives : A study investigated thalidomide derivatives that share structural similarities with the target compound. These derivatives demonstrated potent growth inhibition in hepatocellular carcinoma cell lines while sparing healthy cells .
- GSK-3β Inhibitors : Research into novel GSK-3β inhibitors has highlighted the potential of pyridine-based compounds in treating neuroinflammatory conditions. The study synthesized various analogs and evaluated their inhibitory effects on GSK-3β activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BO₄S |
| Molecular Weight | 296.19 g/mol |
| CAS Number | 1864802-09-4 |
| Biological Activities | Anticancer, Neuroprotective |
Q & A
Basic: What are the recommended synthetic routes for preparing this compound?
The synthesis typically involves sequential functionalization of the pyridine core. A common approach is:
- Step 1 : Introduce the boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous DMF or THF at 80–100°C .
- Step 2 : Install the methylsulfonyl group through nucleophilic substitution. For example, treat a chlorinated precursor with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .
Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmosphere for moisture-sensitive steps.
Basic: How should researchers characterize the compound's purity and structural integrity?
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions. For example, the methylsulfonyl group shows a singlet near δ 3.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .
- Elemental Analysis : Validate boron and sulfur content via ICP-OES .
Advanced: What strategies optimize the compound's reactivity in palladium-catalyzed cross-coupling reactions?
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura couplings. These catalysts enhance turnover in sterically hindered systems .
- Solvent System : Employ a polar aprotic solvent (e.g., DME) with aqueous Na₂CO₃ (2M) to stabilize the boronate intermediate and facilitate transmetalation .
- Temperature Control : Optimize between 80–100°C to balance reaction rate and byproduct formation. Microwave-assisted synthesis can reduce time .
Troubleshooting : If yields are low, screen additives like TBAB (tetrabutylammonium bromide) to improve phase transfer .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
- NMR Anomalies : If splitting patterns deviate from expected (e.g., due to rotamers), acquire variable-temperature NMR (VT-NMR) or 2D-COSY/HSQC to resolve dynamic effects .
- Crystallography Challenges : For ambiguous X-ray data, refine structures using SHELXL (for small molecules) or OLEX2 (for visualizing hydrogen bonding and π-stacking interactions). Validate with R-factor < 0.05 .
- Contradictory Mass Data : Cross-validate using alternative ionization methods (e.g., ESI vs. MALDI) to rule out adduct formation .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
- Solvent Selection : Screen mixtures of dichloromethane/hexane or ethyl acetate/heptane. The boronate ester’s hydrophobicity necessitates low-polarity solvents for slow crystallization .
- Temperature Gradients : Use a gradient cooling setup (e.g., 4°C → –20°C over 48 hours) to avoid amorphous precipitates .
- Twinned Crystals : If twinning occurs (common with planar boronate groups), reprocess data using SHELXL ’s TWIN command or employ detwinning algorithms in OLEX2 .
Advanced: How to analyze competing reaction pathways in substitution reactions involving the methylsulfonyl group?
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or DFT calculations (e.g., Gaussian 16) to identify whether substitutions proceed via SN1 (carbocation) or SN2 (concerted) pathways .
- Byproduct Identification : Use LC-MS/MS to detect intermediates. For example, hydrolysis of the methylsulfonyl group under basic conditions may yield sulfonic acid derivatives .
- Steric Effects : Compare reactivity with analogs (e.g., replacing methylsulfonyl with tosyl) to assess steric vs. electronic influences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
